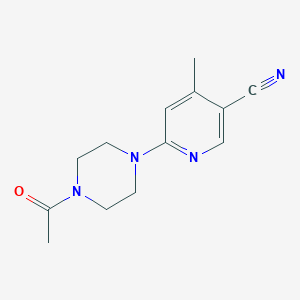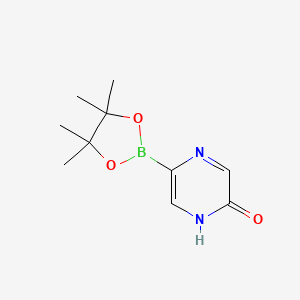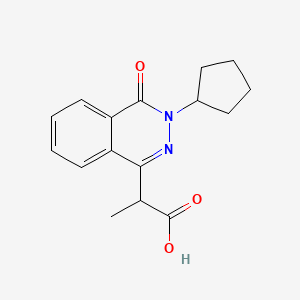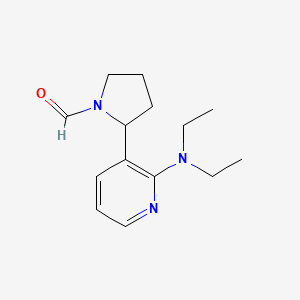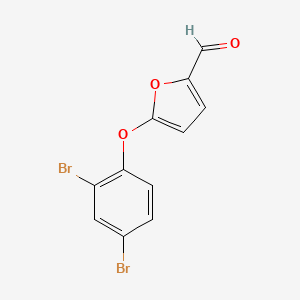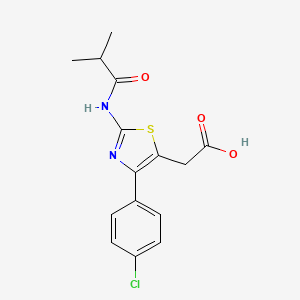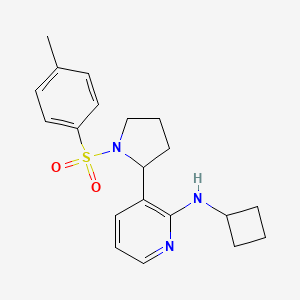
1-(2,5-Dimethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-ジメトキシフェニル)-5-エチル-1H-1,2,3-トリアゾール-4-カルボン酸は、トリアゾール誘導体のクラスに属する合成有機化合物です。トリアゾールは、その多様な生物活性で知られており、医薬品化学において広く使用されています。
準備方法
1-(2,5-ジメトキシフェニル)-5-エチル-1H-1,2,3-トリアゾール-4-カルボン酸の合成は、通常、以下の手順を伴います。
出発物質: 合成は、2,5-ジメトキシベンズアルデヒドとエチルアミンから始まります。
中間体の形成: 2,5-ジメトキシベンズアルデヒドのアルデヒド基は、エチルアミンと反応してイミン中間体を形成します。
環化: イミン中間体は、アジ化ナトリウムと環化してトリアゾール環を形成します。
カルボキシル化: 次に、トリアゾール中間体は、二酸化炭素を使用してカルボキシル化され、最終生成物が得られます。
この化合物の工業的製造方法には、収率と純度を高めるために反応条件を最適化することが含まれる場合があります。これには、触媒の使用、温度制御、再結晶などの精製技術が含まれます。
化学反応の分析
1-(2,5-ジメトキシフェニル)-5-エチル-1H-1,2,3-トリアゾール-4-カルボン酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化して、対応する酸化生成物を形成することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、求核置換反応を起こす可能性があり、メトキシ基は他の求核剤に置き換えることができます。
カップリング反応: ボロン酸と反応してビアリール化合物を形成する鈴木-宮浦カップリングなどのカップリング反応に参加することができます。
これらの反応で使用される一般的な試薬と条件には、有機溶媒、触媒、および制御された温度が含まれます。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究への応用
1-(2,5-ジメトキシフェニル)-5-エチル-1H-1,2,3-トリアゾール-4-カルボン酸には、いくつかの科学研究への応用があります。
化学: これは、より複雑な分子の合成における構成要素として、および配位化学における配位子として使用されます。
医学: 抗菌活性や抗癌活性など、潜在的な治療特性について調査されています。
工業: この化合物は、新素材の開発や農薬の合成における前駆体として使用できます。
科学的研究の応用
1-(2,5-Dimethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用機序
1-(2,5-ジメトキシフェニル)-5-エチル-1H-1,2,3-トリアゾール-4-カルボン酸の作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を阻害したり、機能を調節したりすることができます。トリアゾール環は、金属イオンと相互作用することが知られており、その生物活性に役割を果たす可能性があります。正確な経路と標的は、特定の用途と研究対象の生物系によって異なります。
類似化合物との比較
1-(2,5-ジメトキシフェニル)-5-エチル-1H-1,2,3-トリアゾール-4-カルボン酸は、以下のような他のトリアゾール誘導体と比較できます。
1-(2,5-ジメトキシフェニル)-3-(2,4-ジメトキシフェニル)-2-プロペン-1-オン: 抗癌特性で知られています。
2,5-ジメトキシフェニルイソプロピルアミン: セロトニン作動性活性を有する精神活性化合物。
インドール-3-酢酸: 多様な生物活性を持つ植物ホルモン。
1-(2,5-ジメトキシフェニル)-5-エチル-1H-1,2,3-トリアゾール-4-カルボン酸の独自性は、その特定の構造にあり、その構造は異なる化学的および生物学的特性を与えます。
特性
分子式 |
C13H15N3O4 |
|---|---|
分子量 |
277.28 g/mol |
IUPAC名 |
1-(2,5-dimethoxyphenyl)-5-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C13H15N3O4/c1-4-9-12(13(17)18)14-15-16(9)10-7-8(19-2)5-6-11(10)20-3/h5-7H,4H2,1-3H3,(H,17,18) |
InChIキー |
NBUIOFATZODTGI-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808018.png)

